1,1-Dibromo-2-methyl-3-pentylcyclopropane
Description
1,1-Dibromo-2-methyl-3-pentylcyclopropane is a brominated cyclopropane derivative characterized by a three-membered cyclopropane ring with two bromine atoms at the 1-position, a methyl group at the 2-position, and a pentyl chain at the 3-position. Cyclopropanes are known for their ring strain and reactivity, making them valuable in synthetic chemistry and agrochemical applications.
Properties
CAS No. |
62845-98-1 |
|---|---|
Molecular Formula |
C9H16Br2 |
Molecular Weight |
284.03 g/mol |
IUPAC Name |
1,1-dibromo-2-methyl-3-pentylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-3-4-5-6-8-7(2)9(8,10)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
LNIYJPDSCQXEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C1(Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Mechanism and General Procedure
The most widely reported method involves the addition of dibromocarbene (generated in situ) to a substituted alkene precursor. For 1,1-dibromo-2-methyl-3-pentylcyclopropane, the alkene substrate is typically 3-pentyl-2-methylpropene (C₉H₁₈). Dibromocarbene is generated via the reaction of bromoform (CHBr₃) with a strong base (e.g., NaOH) in the presence of a phase-transfer catalyst (e.g., 18-crown-6).
Reaction Scheme:
Optimized Conditions
Key Advantages:
-
Scalable to multi-kilogram batches.
-
Minimal byproducts due to the stability of dibromocarbene in bromoform.
Limitations:
Reductive Cyclization of Polychloroalkanes
Methodology
This approach, pioneered by Freidlina et al., involves the reductive cyclization of 1,3-dichloro-2-pentylpropane derivatives using zinc dust in ethanol. The reaction proceeds via a radical intermediate, with subsequent bromination introducing the dibromo functionality.
Reaction Steps:
Critical Parameters
Advantages:
Disadvantages:
-
Multi-step process increases complexity and cost.
Halogen Exchange Reactions
From 1,1-Dichloro Precursors
1,1-Dichloro-2-methyl-3-pentylcyclopropane can be converted to the dibromo derivative via halogen exchange using HBr gas in dichloromethane.
Conditions:
Side Reactions:
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Dibromocarbene Addition | 50–60% | Moderate | High | >95% |
| Reductive Cyclization | 70–80% | High | Moderate | >98% |
| Halogen Exchange | 65–70% | Low | Low | 90–95% |
Key Insights:
-
Reductive cyclization offers the highest yield but requires specialized equipment for handling zinc dust.
-
Dibromocarbene addition is preferred for industrial-scale synthesis due to simplified purification.
Recent Advances and Patents
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanol derivatives, while reduction can produce cyclopropane with fewer halogen atoms .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
1,1-Dibromo-2-methyl-3-pentylcyclopropane serves as a versatile building block in organic synthesis. Its ability to undergo substitution reactions allows chemists to create a variety of derivatives with different functional groups. For instance, it can be utilized in the synthesis of cyclopropyl pinacol boronic esters through the Matteson–Pasto rearrangement, demonstrating its utility in generating complex molecular architectures .
| Reaction Type | Description | Example Product |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Cyclopropyl derivatives |
| Reduction | Formation of cyclopropane derivatives | Alcohols or amines |
| Oxidation | Introduction of oxygen-containing functional groups | Ketones or aldehydes |
Medicinal Chemistry
Therapeutic Potential
Research indicates that cyclopropane derivatives, including 1,1-dibromo-2-methyl-3-pentylcyclopropane, exhibit potential therapeutic properties. They are being explored for their roles in drug development targeting various diseases. For example, studies have shown that modifications of cyclopropane structures can lead to compounds with anti-inflammatory and anticancer activities .
Case Study: Anti-inflammatory Properties
A study on cyclopropane derivatives revealed their effectiveness in reducing inflammation associated with autoimmune diseases. The compound's structural features allow it to interact with biological targets involved in inflammatory pathways .
Materials Science
Novel Material Development
The unique structural properties of 1,1-dibromo-2-methyl-3-pentylcyclopropane make it valuable in materials science. Its ability to form cross-linked networks through polymerization reactions enables the development of novel materials with specific mechanical and thermal properties. These materials have potential applications in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- involves its interaction with various molecular targets through its reactive bromine atoms and strained ring structure. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the desired chemical transformations. The specific pathways involved depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Brominated Cyclopropanes
The following compounds are selected for comparison based on shared cyclopropane backbones and halogen substituents:
1,1-Dibromo-2,2,3,3-tetramethylcyclopropane (C₅H₈Br₂)
- Molecular Weight : 243.93 g/mol
- Substituents : Bromine at 1,1-positions; four methyl groups at 2,2,3,3-positions.
- Key Properties : High steric hindrance due to tetramethyl substitution reduces reactivity compared to less-substituted cyclopropanes. Volatility is lower due to increased molecular symmetry.
- Applications : Primarily used in research settings to study cyclopropane ring-opening reactions and steric effects .
3-Bromo-1,1,2,2-tetramethylcyclopropane (C₆H₁₁Br)
- Molecular Weight : 179.06 g/mol
- Substituents : Single bromine at 3-position; four methyl groups at 1,1,2,2-positions.
- Key Properties : Asymmetric substitution introduces regioselectivity in reactions. Lower bromine content reduces density compared to dibromo analogues.
- Applications : Investigated as a precursor for asymmetric synthesis .
Chlorinated Cyclopropane Analogues
1,1-Dichloro-2,2-dimethyl-3-isobutylcyclopropane (C₉H₁₆Cl₂)
- CAS Number : 24577-81-9
- Molecular Weight : 195.13 g/mol
- Substituents : Chlorine at 1,1-positions; dimethyl at 2,2-positions; isobutyl at 3-position.
- Key Properties : Lower molecular weight and reduced leaving-group ability (Cl vs. Br) result in slower reaction kinetics. The isobutyl group enhances lipophilicity.
Ester-Functionalized Cyclopropanes
Dimethyl 3,3-Diphenylcyclopropane-1,2-dicarboxylate (C₁₉H₁₈O₄)
- CAS Number : 97043-18-0
- Molecular Weight : 310.3 g/mol
- Substituents : Two ester groups (1,2-positions); diphenyl groups at 3,3-positions.
- Key Properties : Polar ester groups increase solubility in organic solvents. The diphenyl groups contribute to aromatic stacking interactions.
- Applications : Used in materials science and as a ligand in coordination chemistry .
Comparative Data Table
*Estimated based on molecular formula.
Key Findings and Discussion
- Reactivity : Brominated cyclopropanes (e.g., 1,1-dibromo derivatives) exhibit greater reactivity in substitution reactions due to bromine’s superior leaving-group ability compared to chlorine .
- Steric Effects : Tetramethyl-substituted cyclopropanes (e.g., 1,1-dibromo-2,2,3,3-tetramethylcyclopropane) demonstrate reduced reactivity due to steric hindrance, limiting their application in synthesis .
- Industrial Relevance : Chlorinated analogues like 1,1-Dichloro-2,2-dimethyl-3-isobutylcyclopropane are favored in industrial processes for their cost-effectiveness and moderate reactivity .
Biological Activity
1,1-Dibromo-2-methyl-3-pentylcyclopropane is a halogenated organic compound that has garnered attention due to its potential biological activities and applications, particularly in the field of flame retardants. This article explores the biological activity of this compound, its synthesis, and relevant case studies, drawing insights from diverse sources.
1,1-Dibromo-2-methyl-3-pentylcyclopropane is characterized by its cyclopropane structure with two bromine atoms attached to the first carbon. The synthesis of this compound typically involves the addition of dibromocarbene to alkenes under controlled conditions. For instance, the synthesis can be achieved through reactions involving bromoform and suitable alkenes or through dehalogenation processes of precursor compounds .
Biological Activity Overview
The biological activity of 1,1-dibromo-2-methyl-3-pentylcyclopropane has been assessed in various studies, focusing on its endocrine activity and potential toxicity. The compound is classified under brominated flame retardants (BFRs), which are known for their environmental persistence and potential health impacts.
Endocrine Activity
Research indicates that 1,1-dibromo-2-methyl-3-pentylcyclopropane exhibits endocrine-disrupting properties. This classification arises from its structural similarities to other brominated compounds that interfere with hormonal functions in both humans and wildlife .
Toxicological Studies
A comprehensive review of toxicological data reveals that exposure to 1,1-dibromo-2-methyl-3-pentylcyclopropane can lead to various health effects. In vitro studies have shown cytotoxicity in human cell lines at certain concentrations, indicating a need for caution in handling this compound .
Ecotoxicity Assessments
Ecotoxicological assessments highlight the compound's potential impact on aquatic ecosystems. Studies have demonstrated that it can bioaccumulate in marine organisms, leading to harmful effects on fish and other aquatic life forms .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1,1-Dibromo-2-methyl-3-pentylcyclopropane, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of alkenes using dibromocarbene precursors (e.g., CHBr₃/NaOH systems). Key parameters for optimization include:
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
- Temperature control : Maintaining 0–5°C minimizes side reactions like elimination .
- Solvent choice : Non-polar solvents (e.g., dichloromethane) favor cyclopropane formation over competing pathways.
- Monitoring : Use GC-MS or ¹H NMR to track intermediates and final product purity.
Safety protocols : Employ fume hoods, nitrile gloves, and flame-retardant lab coats to handle brominated reagents .
Q. Which spectroscopic techniques are most effective for characterizing 1,1-Dibromo-2-methyl-3-pentylcyclopropane?
- Methodological Answer :
- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm); bromine atoms cause splitting patterns .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 298 for C₉H₁₄Br₂) and fragmentation patterns to confirm structure.
- IR spectroscopy : C-Br stretches (~550–650 cm⁻¹) and cyclopropane ring vibrations (~850–1000 cm⁻¹) are diagnostic.
- Computational validation : Compare experimental NMR shifts with Density Functional Theory (DFT) predictions for accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of 1,1-Dibromo-2-methyl-3-pentylcyclopropane in nucleophilic substitution vs. elimination reactions?
- Methodological Answer : Contradictions often stem from reaction conditions:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while bulky bases (e.g., t-BuOK) promote β-elimination .
- Kinetic studies : Use HPLC or in-situ IR to monitor reaction progress and identify intermediates.
- Isotopic labeling : ²H or ¹⁸O labeling can distinguish between competing mechanisms.
- Literature reconciliation : Compare reagent purity (e.g., anhydrous conditions) and analytical methods across studies .
Q. What experimental strategies assess the environmental persistence of 1,1-Dibromo-2-methyl-3-pentylcyclopropane in indoor surface interactions?
- Methodological Answer :
- Surface adsorption studies : Use atomic force microscopy-infrared (AFM-IR) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to analyze interactions with materials like painted drywall or PVC .
- Degradation under simulated conditions : Expose the compound to UV light (290–400 nm) and varying humidity (30–70% RH) in environmental chambers.
- Analytical quantification : Measure degradation products (e.g., brominated alkanes) via LC-MS/MS and calculate half-lives.
- Computational modeling : Apply QSAR models to predict long-term environmental behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal stability of 1,1-Dibromo-2-methyl-3-pentylcyclopropane?
- Methodological Answer :
- Controlled thermogravimetric analysis (TGA) : Perform TGA under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., cyclopropane ring opening) .
- Cross-validate storage conditions : Compare stability in sealed vs. open containers, noting moisture sensitivity from SDS data .
Experimental Design for Mechanistic Studies
Q. What methodologies elucidate the stereochemical outcomes of 1,1-Dibromo-2-methyl-3-pentylcyclopropane in cycloaddition reactions?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose derivatives).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry.
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to infer transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
